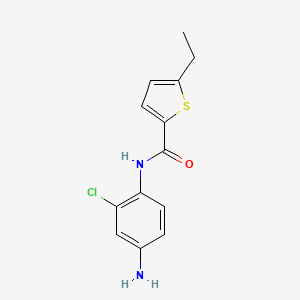

N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c1-2-9-4-6-12(18-9)13(17)16-11-5-3-8(15)7-10(11)14/h3-7H,2,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAIHNKHBKOUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-chlorobenzoyl chloride and 5-ethylthiophene-2-carboxylic acid.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-amino-2-chlorobenzoyl chloride is reacted with 5-ethylthiophene-2-carboxylic acid in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide.

Industrial Production Methods

In an industrial setting, the production of N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.

Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it a versatile intermediate in the development of novel chemical entities. For instance, it can participate in reactions such as nucleophilic substitutions and reductions, which are fundamental in organic synthesis.

Reactivity and Functionalization

The presence of an amino group and a chlorine atom on the phenyl ring enhances its reactivity. The compound can undergo oxidation to form sulfoxides or sulfones, and the chlorine atom can be substituted with various nucleophiles to create derivatives with tailored properties.

Biological Research Applications

Biochemical Probes

The compound has been investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and cellular pathways, particularly in cancer research. Its structural features are conducive to binding with biological targets, making it an excellent candidate for probing cellular mechanisms.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential anti-cancer properties. It has shown significant inhibition against vascular endothelial growth factor receptors (VEGFRs), which are critical in tumor angiogenesis. For example, derivatives of thiophene carboxamides have been reported to inhibit VEGFR-2 effectively, suggesting that similar compounds may exhibit comparable activities .

Inflammatory Response Modulation

Research indicates that this compound may also possess anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic avenues for treating conditions characterized by excessive inflammation.

Medicinal Chemistry Applications

Therapeutic Development

The compound is being explored for its therapeutic potential in various diseases, particularly cancers. Its ability to inhibit tubulin polymerization positions it as a candidate for developing novel anti-cancer agents. Studies have demonstrated that modifications to the thiophene structure can enhance its efficacy against specific cancer types, including gastrointestinal carcinoma .

Pharmacological Studies

Pharmacological studies have indicated that compounds similar to N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide can act as dual inhibitors targeting both VEGFRs and tubulin polymerization pathways. This dual action is beneficial for developing multi-targeted therapies that may lead to better clinical outcomes in cancer treatment .

Industrial Applications

Material Science

In addition to its applications in biological research, the compound is also being studied for its potential use in material science. Its electronic properties make it suitable for developing novel materials with specific optical characteristics. This could lead to advancements in organic electronics and photonic devices.

Case Studies

- VEGFR Inhibition Study : A study demonstrated that thiophene carboxamides exhibit potent inhibition of VEGFR-2, with IC50 values indicating strong biological activity against endothelial cell proliferation .

- Tubulin Polymerization Inhibition : Another investigation revealed that modifications of thiophene derivatives led to significant inhibition of β-tubulin polymerization, suggesting their potential use as anti-cancer agents targeting microtubule dynamics .

- Synthesis and Characterization : Research detailing synthetic routes for producing N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide highlighted efficient methods yielding high-purity products suitable for further biological evaluation.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide with structurally related compounds, emphasizing substituent effects and biological activities:

Key Comparative Insights

Substituent Effects on Activity :

- Electron-Withdrawing Groups (EWGs) : Nitrothiophene analogs (e.g., 5-nitro in ) exhibit antibacterial activity, likely due to enhanced electrophilicity facilitating target interactions. In contrast, the ethyl group in the target compound is electron-donating, which may reduce reactivity but improve metabolic stability .

- Halogenation : Chlorine at the phenyl ring (common in and ) enhances binding to hydrophobic pockets in viral targets. Replacing chlorine with ethyl (target compound) may alter steric bulk, necessitating SAR studies .

Antiviral vs. Antibacterial Profiles: The 4-amino-2-chlorophenyl moiety is critical for HAdV inhibition in benzamide analogs (EC₅₀ <1 µM) . The ethylthiophene core in the target compound could mimic this activity if the amide linkage and aromatic stacking are preserved. Nitrothiophene carboxamides () target bacterial membranes, suggesting divergent mechanisms from antiviral phenylcarboxamides .

Pharmacokinetic Considerations :

- Glycosylated analogs () demonstrate increased solubility due to carbohydrate moieties, whereas the ethyl group in the target compound may enhance blood-brain barrier penetration .

- Chalcone derivatives () highlight the versatility of thiophene carboxamides as scaffolds for further functionalization .

Biological Activity

N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-cancer and antiviral properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by various research findings and case studies.

The synthesis of N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide typically involves the reaction between 4-amino-2-chlorobenzoyl chloride and 5-ethylthiophene-2-carboxylic acid. The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The resulting compound features an amino group, a chlorine atom, and an ethyl group attached to a thiophene ring, which contributes to its biological activity .

Anticancer Activity

Research indicates that N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide exhibits significant anticancer properties. In a study examining various thiophene derivatives, compounds structurally similar to N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide demonstrated potent cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer) and HCT-116 (colon cancer) cells. The most active derivatives showed cytotoxicity that was significantly higher than that of established chemotherapeutic agents like Sorafenib .

Table 1: Cytotoxicity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|---|

| 5 | HepG-2 | 0.59 | Sorafenib | 1.35 |

| 21 | HCT-116 | 1.29 | Sorafenib | 3.00 |

The mechanism underlying this activity involves the induction of apoptosis, characterized by increased levels of p53, a higher Bax/Bcl-2 ratio, and activation of caspases . Additionally, these compounds were shown to inhibit the vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for tumor angiogenesis .

Antiviral Activity

N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide has also been investigated for its antiviral properties. In studies focusing on adenoviral infections, derivatives similar to this compound exhibited promising selectivity indices and low cytotoxicity compared to standard antiviral agents like niclosamide. For instance, certain analogues displayed IC50 values in the low micromolar range against human adenovirus (HAdV), suggesting effective inhibition of viral replication processes .

Table 2: Antiviral Activity Against HAdV

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 15 | 0.27 | 156.8 | >100 |

| 43 | 0.35 | 160.0 | >100 |

The mechanisms through which N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells.

- Targeting Viral Replication : Preliminary studies suggest that it interferes with critical steps in the viral life cycle, potentially by disrupting DNA replication processes .

- Engagement with Molecular Targets : Molecular docking studies have indicated that this compound may bind effectively to VEGFRs and other relevant targets involved in tumor growth and viral entry mechanisms .

Case Studies

Several case studies have highlighted the effectiveness of thiophene derivatives in clinical settings:

- Case Study on HepG-2 Cells : A study demonstrated that derivatives including N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide exhibited over a two-fold increase in cytotoxicity compared to traditional therapies .

- Antiviral Efficacy : In vivo studies indicated that certain analogues provided robust antiviral activity with minimal toxicity, supporting their potential as therapeutic agents against viral infections .

Q & A

Q. 1.1. What are the established synthetic protocols for N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide, and how can purity be optimized?

A typical synthesis involves coupling 5-ethylthiophene-2-carboxylic acid derivatives with 4-amino-2-chloroaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Post-synthesis, purity is optimized using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Full characterization requires melting point analysis, /-NMR, IR (amide C=O stretch at ~1680 cm), and elemental analysis to confirm stoichiometry . For reproducibility, reaction conditions (solvent, temperature, stoichiometry) must be rigorously controlled, as slight deviations can lead to byproducts like unreacted aniline or hydrolyzed intermediates .

Q. 1.2. How should researchers characterize the crystallographic properties of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving molecular geometry and intermolecular interactions. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMF or DMSO). Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small-molecule structures) or SHELXPRO (for macromolecular interfaces) ensures accurate bond-length/angle measurements. ORTEP-3 can visualize thermal ellipsoids to assess disorder . For example, analogous thiophene-carboxamides exhibit planar thiophene rings with dihedral angles <5° relative to the arylamide moiety, influencing π-stacking interactions .

Q. 1.3. What spectroscopic techniques are essential for verifying functional group integrity?

- IR Spectroscopy : Confirm amide formation (C=O stretch at ~1670–1690 cm) and primary amine (N–H stretches at ~3350–3450 cm) .

- NMR : -NMR in DMSO-d typically shows a singlet for the thiophene C3 proton (~δ 7.2 ppm) and broad signals for the aromatic amine (~δ 6.8–7.5 ppm). -NMR resolves the carboxamide carbonyl at ~δ 165 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) with <2 ppm error.

Advanced Research Questions

Q. 2.1. How can computational modeling predict the compound’s bioactivity and binding modes?

Docking studies (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., viral polymerases or kinases) require optimized 3D structures (DFT-minimized geometries). Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-protein complexes. For example, derivatives of this scaffold show affinity for adenovirus DNA replication proteins (e.g., DNA polymerase), with binding energies <−8 kcal/mol . Electrostatic potential maps highlight nucleophilic regions (amide NH, chloroaryl group) for covalent interactions .

Q. 2.2. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC values often arise from assay conditions (cell lines, viral strains). For antiviral studies:

- Standardize protocols (MOI, incubation time, cytotoxicity controls).

- Validate via orthogonal assays (plaque reduction, qPCR for viral DNA ).

For example, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues showed IC variability (0.27–5.1 μM) depending on HAdV serotype and cell viability endpoints (MTT vs. resazurin) .

Q. 2.3. How is the compound functionalized for material science applications?

The aryl amine group enables diazonium salt formation for covalent grafting onto carbon nanomaterials. Optimal conditions:

- Diazotization with isoamyl nitrite in aqueous acetonitrile.

- Microwave-assisted coupling (60°C, 10 min) to graphene surfaces, confirmed by XPS (N 1s peak at 399.5 eV, Cl 2p at 200 eV) .

This functionalization enhances material conductivity and creates redox-active sites for sensor applications.

Q. 2.4. What in vivo models validate its therapeutic potential?

For antiviral efficacy:

- Immunocompromised hamster models : Daily oral dosing (10–50 mg/kg) with pharmacokinetic monitoring (plasma C, T).

- Histopathology to assess organ toxicity (liver, kidney).

Compound 15 (analogue) achieved 99% viral load reduction in lungs at 50 mg/kg with no hepatotoxicity .

Methodological Considerations

Q. 3.1. Experimental Design for Structure-Activity Relationship (SAR) Studies

Q. 3.2. Troubleshooting Poor Crystallization

- Issue : Amorphous precipitates instead of crystals.

- Solution : Add nucleation agents (seed crystals) or switch solvents (e.g., THF/hexane). For hygroscopic compounds, use anhydrous solvents under inert atmosphere .

Data Reproducibility Guidelines

- Synthesis : Report exact equivalents (e.g., 1.05 eq. of EDC to avoid residual acid).

- Biological Assays : Include positive controls (e.g., cidofovir for antiviral studies) and specify cell passage numbers .

- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for public validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.